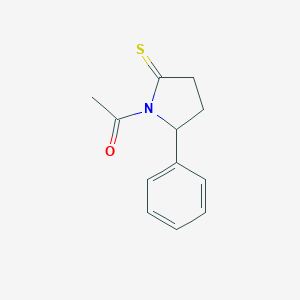

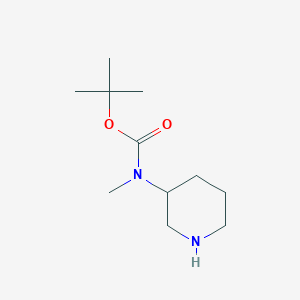

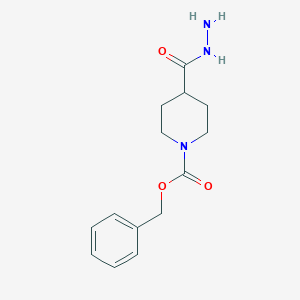

4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions starting from basic amino acids or other nitrogen-containing precursors. For instance, the preparation of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, closely related to the compound , has been reported through the Dieckmann reaction followed by decarbomethoxylation and alkylation steps (Ibenmoussa et al., 1998). Another approach involves Claisen rearrangement of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters derived from serine, leading to piperidine derivatives (Acharya & Clive, 2010).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their reactivity and potential applications. Studies such as crystal and molecular structure analysis of related compounds like 4-carboxypiperidinium chloride provide insights into the conformations and electronic properties that influence their chemical behavior (Szafran et al., 2007).

Chemical Reactions and Properties

Piperidine derivatives undergo a wide range of chemical reactions, including N-alkylation, acylation, and cycloadditions, offering pathways to diverse functionalized molecules. For example, electrophilic amination of amino acids with N-Boc-oxaziridines has been employed for the efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives, demonstrating the versatility of piperidine-based compounds in synthetic chemistry (Hannachi et al., 2004).

Scientific Research Applications

Synthesis and Derivative Formation

4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester is a versatile compound used in the synthesis of various derivatives. For instance, 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters undergo Claisen rearrangement to form piperidine derivatives, which are crucial intermediates for creating a wide range of substituted piperidine subunits, highlighting their broad applicability in synthesizing diverse amines (Acharya & Clive, 2010). Similarly, 4-dialkylamino-4'-(alkylsulfonyl)azobenzene nonlinear optical (NLO) chromophore-containing monomers, protected as benzyl esters, are synthesized through a convergent method. These monomers undergo selective deprotection and coupling, showcasing the compound's utility in synthesizing main-chain NLO oligomers with potential applications in photonics and telecommunications (Huang et al., 2000).

Asymmetric Synthesis and Optical Purity

The compound also plays a significant role in asymmetric synthesis. For example, the Claisen rearrangement of 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters produces optically pure piperidines, crucial for generating a broad spectrum of amines with potential therapeutic applications, reflecting the compound's significance in producing enantiomerically pure substances (Acharya & Clive, 2010).

Microbial Reduction and Stereochemistry

Microbial reduction of related compounds like ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate yields products with high diastereo- and enantioselectivities. This process is significant for producing stereochemically complex structures, highlighting the compound's role in synthesizing chiral molecules with precise stereochemical configurations (Guo et al., 2006).

properties

IUPAC Name |

benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c15-16-13(18)12-6-8-17(9-7-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNZPTXPFMSBML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593597 |

Source

|

| Record name | Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |

CAS RN |

161609-80-9 |

Source

|

| Record name | Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)

![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)

![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)